molecular formula C20H28O4 B3149129 periconicin B CAS No. 666733-51-3

periconicin B

Cat. No.: B3149129
CAS No.: 666733-51-3
M. Wt: 332.4 g/mol
InChI Key: NDSSXIGJWWQDCU-MQXYCBHNSA-N
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Description

Periconicin B is a fusicoccane diterpene that was first isolated from an endophytic fungus, Periconia sp., found in association with the plant Taxus cuspidata . This compound is part of a class of bioactive secondary metabolites known for their antimicrobial properties. Research has demonstrated that this compound exhibits antibacterial activity . In comparative biological assays, Periconicin A was found to be more active, but this compound also shows significant bioactivity . Beyond its antimicrobial effects, studies indicate that periconicins possess plant growth regulatory activity. At low concentrations (below 1 µg/ml), they can stimulate root growth in plants like Brassica campestris and Raphanus sativus by 110-135%, while inhibiting growth at higher concentrations . The structural features of these compounds, such as the methyl group positioned on the cyclopentane ring, are considered important for their observed biological activity . The continued study of this compound provides valuable insights into the chemical ecology of endophytic fungi and offers potential for the development of new antibacterial or agrochemical agents. This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,4S,5S,7R,8E)-5-hydroxy-12-(1-hydroxypropan-2-yl)-1,4-dimethyl-6-oxotricyclo[9.3.0.03,7]tetradeca-8,11-diene-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-11(9-21)14-6-7-20(3)8-15-12(2)18(23)19(24)17(15)13(10-22)4-5-16(14)20/h4,10-12,15,17-18,21,23H,5-9H2,1-3H3/b13-4-/t11?,12-,15+,17-,18-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSSXIGJWWQDCU-MQXYCBHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3(CCC(=C3CC=C(C2C(=O)C1O)C=O)C(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C[C@@]3(CCC(=C3C/C=C(\[C@@H]2C(=O)[C@H]1O)/C=O)C(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in natural product chemistry, providing detailed information about the arrangement of atoms within a molecule. For periconicin B, a combination of 1D and 2D NMR experiments has been instrumental in assigning its structure.

Homonuclear and Heteronuclear Correlation Spectroscopies (e.g., ¹H-¹H COSY, HMQC, HMBC, NOESY)

The structural assignment of this compound has been achieved through the application of various NMR experiments designed to map atomic connectivity and spatial proximity mdpi.comnih.gov.

¹H NMR Spectroscopy: Provides information on the types and number of protons, their chemical environment, and their coupling partners.

¹³C NMR Spectroscopy: Identifies the different carbon atoms in the molecule and their hybridization states (e.g., sp², sp³).

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH₃, CH₂, CH, and quaternary carbons, aiding in structural interpretation.

¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton couplings, establishing connectivity through chemical bonds. This helps in tracing spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): Correlates directly bonded protons and carbons, assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds. This is crucial for establishing long-range connectivity and piecing together the molecular skeleton, especially in complex structures like diterpenoids.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating Frame Overhauser Effect Spectroscopy): Identifies through-space correlations between protons that are close in proximity, irrespective of bonding. This information is vital for determining relative stereochemistry and the three-dimensional conformation of the molecule.

These techniques collectively allow for the unambiguous assignment of all proton and carbon resonances, thereby confirming the planar structure and providing insights into the relative stereochemistry of this compound mdpi.comnih.govnih.gov.

Table 1: NMR Spectroscopic Techniques Applied in this compound Structural Elucidation

TechniquePurpose
¹H NMRIdentification of proton types, chemical environments, and coupling patterns.
¹³C NMRIdentification of carbon types and hybridization states (sp², sp³).
DEPTDifferentiation of CH₃, CH₂, CH, and quaternary carbons.
¹H-¹H COSYEstablishment of proton-proton connectivity through chemical bonds.
HSQC/HMQCCorrelation of directly bonded protons and carbons, assigning proton signals to carbon atoms.
HMBCDetermination of long-range C-H connectivity (2-3 bonds) to establish molecular skeleton and identify quaternary carbons.
NOESY/ROESYIdentification of through-space proton-proton correlations to determine relative stereochemistry and molecular conformation.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) complements NMR by providing information about the molecular weight and elemental composition, and through fragmentation patterns, it can offer further structural insights.

High-Resolution Electron Ionization Mass Spectrometry (HREIMS)

High-Resolution Mass Spectrometry (HRMS), including techniques like High-Resolution Electron Ionization Mass Spectrometry (HREIMS), is vital for determining the precise molecular formula of a compound mdpi.com. By measuring the mass-to-charge ratio (m/z) with high accuracy, HREIMS allows for the unambiguous determination of the elemental composition of this compound. This precise mass measurement is crucial for confirming the proposed structure and differentiating it from isobaric compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolomics and Biosynthesis Studies

While specific fragmentation data for this compound via LC-MS/MS is not detailed in the provided snippets, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful tools in natural product research. LC-MS is frequently used for the separation, identification, and quantification of compounds within complex mixtures, such as fungal extracts science.gov. LC-MS/MS can further elucidate structural features by inducing fragmentation of the precursor ion and analyzing the resulting fragment ions. This capability is particularly valuable in metabolomics studies for identifying and characterizing diverse natural products and in tracing biosynthetic pathways by identifying intermediate metabolites. Although not explicitly detailed for this compound, these techniques represent standard approaches for in-depth analysis of such metabolites.

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure

X-ray crystallography is the definitive method for determining the absolute configuration and precise three-dimensional structure of a molecule, provided that suitable single crystals can be obtained. While direct reports of X-ray crystallography performed on this compound itself are not extensively detailed in the provided search results, it is a critical technique for confirming the stereochemistry of complex diterpenoids. This compound shares structural similarities with other fusicoccane diterpenoids, for which X-ray crystallography has been successfully applied to establish absolute configurations mdpi.com. The determination of absolute stereochemistry is paramount, as it directly influences a molecule's biological activity. For related compounds within the Periconia genus, X-ray diffraction analyses have been employed to assign specific configurations mdpi.comnih.gov.

Compound List:

this compound

Periconicin A

Pericochlorosin B

Peribysin D

Pericosine A

Periconianone A

Fusicoccins

Periconiasins A-C

Periconiasins D-F

Periconiasins G-J

Pericoannosin A

Pericoannosin B

Pericolactines A-C

Single-Crystal X-ray Diffraction Analysis

While direct reports detailing the single-crystal X-ray diffraction analysis specifically for this compound are not extensively detailed in the reviewed literature, this technique has been instrumental in confirming the structures of closely related compounds within the Periconia genus. For instance, the relative stereochemistry of compound "2" isolated from Periconia was confirmed by single-crystal X-ray diffraction science.gov. Furthermore, the structures and absolute configurations of periconianones A and B, also from Periconia species, were elucidated using extensive spectroscopic analyses and single-crystal X-ray diffraction (Cu Kα radiation) mdpi.com. The application of SC-XRD to derivatives or related metabolites provides crucial corroborating evidence for structural assignments.

Integration of X-ray Crystallography with NMR Spectroscopy (NMR Crystallography)

The synergy between X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often referred to as NMR crystallography, offers a powerful approach for unambiguous structural and stereochemical assignment. NMR spectroscopy, employing techniques such as 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HMQC, HMBC, NOESY), provides detailed information about the connectivity and spatial proximity of atoms within a molecule mdpi.com. These spectroscopic data are essential for proposing a molecular structure.

The initial structural determination of this compound has been achieved through a combination of extensive spectroscopic analyses, including 1D and 2D NMR (¹H-¹H COSY, HMQC, HMBC, and NOESY), Infrared (IR) spectra, and High-Resolution Electron Ionization Mass Spectrometry (HREIMS) mdpi.com. While not explicitly termed "NMR Crystallography" in the context of this compound itself in the provided snippets, the integrated use of NMR data with other structural techniques, such as X-ray crystallography on related compounds or derivatives, is a common and effective strategy in natural product chemistry. For example, the structure of cotylenin A, a related compound, was confirmed through HMBC experiments and X-ray crystallography of its diacetyl-dihydroderivative researchgate.net. This integrated approach leverages the strengths of both techniques to build a comprehensive understanding of the molecule.

Chiral Analysis Methodologies for Stereochemical Assignment (e.g., ECD Calculations)

Determining the absolute configuration of stereogenic centers within a molecule is critical, as enantiomers can exhibit vastly different biological activities. Chiral analysis methodologies are employed to assign these absolute configurations. Among these, Electronic Circular Dichroism (ECD) spectroscopy, often coupled with quantum chemical calculations, has become a prevalent method.

In the study of Periconia metabolites, ECD calculations, in conjunction with single-crystal X-ray diffraction, have been successfully used to establish the absolute configurations of several compounds. For instance, the absolute configurations of periconiasins G–J were assigned using ECD calculations and single-crystal X-ray diffraction analyses mdpi.com. Similarly, the structures and absolute configurations of periconianones A and B were elucidated using extensive spectroscopic analyses, calculated ECD, and single-crystal X-ray diffraction mdpi.com. More recently, ECD calculations were employed to determine the absolute configurations of pericolactines A–C, novel diterpenoid alkaloids from Periconia sp. nih.gov. While the specific details of ECD calculations for this compound are not explicitly provided in the reviewed literature, the consistent application of this technique to closely related compounds from the same genus strongly suggests its utility and likely application in fully defining the stereochemistry of this compound.

Biosynthetic Pathways and Engineering Strategies

Diterpenoid Biosynthesis: The Fusicoccane Skeleton Origin

The characteristic fused ring structure of fusicoccanes, typically a 5-8-5 tricyclic skeleton, originates from a common C20 precursor.

The biosynthesis of all cyclic diterpenoids, including the fusicoccane family, commences with geranylgeranyl diphosphate (B83284) (GGDP) pnas.orgresearchgate.netmdpi.comnih.govnih.govbeilstein-archives.orgontosight.ai. GGDP is a C20 isoprenoid molecule synthesized through the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by prenyltransferases pnas.org. This universal precursor serves as the substrate for diterpene synthases (DTSs), which catalyze the initial cyclization reactions that establish the carbon skeleton of the diterpenoid.

The formation of the distinct fusicoccane skeleton from GGDP is orchestrated by specialized diterpene synthases (DTSs) researchgate.netmdpi.comnih.govbeilstein-archives.org. These enzymes employ intricate cyclization mechanisms, often involving Wagner-Meerwein rearrangements, to construct the characteristic fused ring systems.

Fusicoccadiene Synthase (PaFS): In the biosynthesis of fusicoccins (closely related to periconicins), a unique bifunctional enzyme, Phomopsis amygdali fusicoccadiene synthase (PaFS), has been identified pnas.orgnih.gov. PaFS possesses both prenyltransferase and terpene cyclase activities, enabling it to convert C5 precursors directly into GGDP and subsequently cyclize GGDP into the tricyclic hydrocarbon precursor, fusicocca-2,10(14)-diene (B1251661) pnas.orgnih.gov. This dual functionality suggests an efficient pathway for fusicoccane skeleton formation, potentially independent of exogenous GGDP availability pnas.orgnih.gov. The enzyme comprises a terpene cyclase domain at its N-terminus and a prenyltransferase domain at its C-terminus pnas.orgnih.gov.

Other Fusicoccane DTSs: Research has identified other DTSs involved in fusicoccane biosynthesis, such as TadA from Talaromyces wortmannii, which catalyzes the formation of talaro-7,13-diene from GGDP nih.govbeilstein-archives.orgresearchgate.net. These enzymes are critical for establishing the core carbon framework.

Post-Cyclization Modifications: Following the initial cyclization, the hydrocarbon skeletons undergo a series of oxidative, reductive, and other modifications, often catalyzed by enzymes like cytochrome P450 monooxygenases and dioxygenases, to yield the final complex diterpenoid structures, such as periconicin B researchgate.netbeilstein-archives.orgacs.orgresearchgate.netbeilstein-journals.org. For example, α-ketoglutarate-dependent dioxygenases play a role in hydroxylating intermediates in fusicoccin (B1218859) biosynthesis acs.org.

Genetic and Molecular Approaches to Biosynthesis Investigation

Advances in genomics and molecular biology have revolutionized the study of natural product biosynthesis, enabling the identification of genes and pathways responsible for producing compounds like this compound.

Genomic and transcriptomic analyses are indispensable tools for uncovering the genetic machinery behind secondary metabolite production in fungi mdpi.comnih.govscience.gov. By sequencing the genomes of Periconia species known to produce periconicins, researchers can identify genes that are actively transcribed during metabolite production. These studies provide a comprehensive view of the metabolic potential of the organism and are foundational for identifying the specific enzymes involved in this compound biosynthesis.

A key objective in natural product biosynthesis research is the identification and characterization of biosynthetic gene clusters (BGCs) mdpi.commdpi.com. These clusters typically contain genes encoding the core biosynthetic enzymes (e.g., DTSs, P450s) and regulatory or transport proteins. For fusicoccins, evidence suggests that their biosynthetic genes are located in a cluster near the PaFS gene pnas.orgnih.gov. While specific BGCs for this compound have not been exhaustively detailed in the provided literature, the general approach involves mining fungal genomes for genes encoding terpene synthases and associated modifying enzymes, which are then characterized through heterologous expression and biochemical assays nih.govbeilstein-archives.orgresearchgate.netmdpi.com.

Metabolic Engineering for Enhanced Production and Diversification

Metabolic engineering offers powerful strategies to optimize the production of valuable natural products like this compound and to generate novel analogs.

Improving Titers: By understanding the biosynthetic pathway and identifying rate-limiting steps or regulatory bottlenecks, metabolic engineering can be employed to enhance the yield of this compound. This can involve overexpressing key genes, silencing competing pathways, or optimizing precursor supply nih.gov.

Heterologous Expression: Transferring the identified biosynthetic genes or entire BGCs into a heterologous host system, such as Escherichia coli or Aspergillus oryzae, can facilitate production, especially if the native producer is difficult to cultivate or manipulate pnas.orgnih.govnih.gov. For instance, heterologous expression of PaFS has successfully led to the accumulation of fusicocca-2,10(14)-diene in E. coli pnas.orgnih.gov.

Combinatorial Biosynthesis: This advanced technique involves combining enzymes from different biosynthetic pathways to create novel compounds with altered structures and potentially improved biological activities nih.gov. By manipulating the genes responsible for this compound biosynthesis, it may be possible to diversify its structure, leading to new chemical entities with unique properties.

Genetic Manipulation and Media Optimization: Other approaches include mutasynthesis, where a mutant strain is fed with a precursor to produce a modified compound, and optimizing culture conditions (e.g., media composition, co-cultivation) to stimulate secondary metabolite production mdpi.com.

Strategies for Pathway Optimization and Yield Enhancement

Enhancing the yield of this compound involves a combination of established and emerging biotechnological approaches. General strategies applicable to fungal natural product production, and by extension to this compound, include:

Strain Improvement and Mutagenesis: Techniques such as untargeted mutagenesis can lead to significant increases in metabolite production. For instance, similar methods have reportedly increased the production of pneumocandins by over 100% and 300% through mutagenesis and media alteration, respectively mdpi.com.

Media Optimization and Modification: Altering the composition of culture media can influence the metabolic pathways of fungi. The use of specific media formulations, including semi-synthetic media, can trigger the production of desired compounds mdpi.com. For example, benzoic acid has been shown to activate taxol production metabolism in Periconia species dokumen.pub.

Co-cultivation: Growing the producing microorganism in conjunction with other microbial species can lead to synergistic effects that enhance secondary metabolite yields or induce the production of novel compounds mdpi.comfrontiersin.org.

OSMAC (One Strain Many Compounds) Approach: This strategy involves systematically altering cultivation parameters (e.g., media composition, temperature, pH) for a single microbial strain to elicit the production of a wider range of metabolites, including those that might be underexpressed under standard conditions mdpi.comnih.gov.

Epigenetic Modulation and Stress Effects: Applying various stresses or employing epigenetic modifications can also activate dormant biosynthetic gene clusters, leading to increased or novel metabolite production mdpi.comdokumen.pub.

Metabolic Engineering: This encompasses a range of techniques aimed at directly manipulating the biosynthetic pathways, including genetic engineering for the overexpression of key enzymes or the introduction of entire biosynthetic gene clusters into heterologous hosts mdpi.comnih.gov.

Table 3: General Strategies for Enhancing Fungal Natural Product Production (Illustrative)

StrategyEffect/Application
Untargeted MutagenesisIncreased metabolite production (e.g., pneumocandins)
Media AlterationIncreased metabolite production (e.g., pneumocandins)
Co-cultivationPotential for new molecule discovery, yield enhancement
OSMAC ApproachYield enhancement, discovery of new metabolites
Genetic Engineering (Heterologous Expression)Significant increase in metabolite production (e.g., pleuromutilin)
Epigenetic ModulationActivation of cryptic metabolites
Stress ApplicationActivation of cryptic metabolites

Heterologous Expression Systems for this compound Production

Heterologous expression, a cornerstone of synthetic biology, involves transferring the biosynthetic gene clusters responsible for a natural product into a more amenable host organism (e.g., E. coli, Saccharomyces cerevisiae, or other fungi) that can be cultivated more efficiently for higher yields mdpi.com. While this approach has proven highly successful for numerous fungal secondary metabolites, specific details regarding the heterologous expression of this compound biosynthetic genes are not extensively documented in the provided literature. The complexity of fungal biosynthetic pathways, including the identification and characterization of all relevant genes and enzymes, presents a significant challenge for successful heterologous expression nih.gov. However, it remains a promising avenue for future research aimed at increasing this compound production.

Mutasynthesis and Directed Biosynthesis Approaches

Mutasynthesis and directed biosynthesis are powerful tools for elucidating biosynthetic pathways and generating novel analogues of natural products.

Mutasynthesis: This technique involves creating a mutant strain deficient in a specific step of a biosynthetic pathway and then supplying a chemically synthesized precursor to the mutant. This allows for the production of modified compounds or the rescue of the pathway, providing insights into enzyme function and substrate specificity cam.ac.uk. While mutasynthesis has been successfully applied to other fungal metabolites like prodigiosin (B1679158) cam.ac.uk, its specific application to this compound production or pathway elucidation has not been detailed in the provided sources.

Directed Biosynthesis / Precursor Feeding: This approach involves feeding specific precursor molecules to the producing organism to channel metabolic flux towards the desired product or to generate analogues by supplying modified precursors mdpi.com. This strategy is part of broader metabolic engineering efforts mdpi.com.

Influence of Culture Conditions and Media Modification (e.g., OSMAC, Co-culture)

Cultivation conditions play a pivotal role in modulating fungal secondary metabolism.

OSMAC (One Strain Many Compounds): As mentioned, systematic variation of culture conditions can unlock the production of diverse metabolites from a single fungal strain mdpi.comnih.gov. This approach is crucial for uncovering the full metabolic potential of Periconia species.

Co-culture: The interaction between different microorganisms in a co-culture environment can significantly influence secondary metabolite production. This symbiotic or competitive interaction can trigger the expression of genes involved in biosynthesis that might otherwise remain silent mdpi.comfrontiersin.org.

Media Composition: The nutrient composition of the growth medium, including carbon sources, nitrogen sources, trace elements, and the presence of specific signaling molecules, can profoundly affect the yield and profile of secondary metabolites. For example, the addition of certain compounds like benzoic acid has been shown to enhance the production of specific metabolites in Periconia dokumen.pub.

Research Findings on this compound Activity:

While the focus is on biosynthesis, understanding the compound's activity provides context for production efforts. This compound has demonstrated notable biological activities:

Table 1: Antibacterial Activity of Periconicins A and B

CompoundMIC Range (µg/mL)Target BacteriaReference(s)
Periconicin A3.12–12.5B. subtilis, S. aureus, K. pneumoniae, S. typhimurium mdpi.comacs.orgresearchgate.net
This compound25–50B. subtilis, S. aureus, K. pneumoniae, S. typhimurium mdpi.comacs.orgresearchgate.net

This compound also exhibits cytotoxic effects, with reported IC50 values against cancer cell lines.

Chemical Synthesis Methodologies

Total Synthesis Strategies for Fusicoccane Diterpenoids

The synthesis of periconicin B falls within the broader context of constructing the fusicoccane diterpenoid skeleton, a class of compounds known for their distinctive 5-8-5 tricyclic framework researchgate.netresearchgate.netmdpi.com. These molecules have garnered attention for their biological activities, including modulation of protein-protein interactions researchgate.netresearchgate.netnih.gov.

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the stepwise deconstruction of a target molecule into simpler, commercially available starting materials youtube.comscripps.edu. For this compound, a retrosynthetic approach would typically involve identifying key disconnections within its complex polycyclic structure. This often entails breaking down the fused ring system into manageable fragments that can be synthesized independently and then coupled. Strategic disconnections might target the formation of the eight-membered ring or the fusion points between the five-membered rings and the central eight-membered ring. The identification of suitable synthons and the planning of bond-forming reactions are crucial steps in devising an efficient synthetic route youtube.comscripps.eduresearchgate.net. While specific retrosynthetic analyses for this compound are not detailed in the provided search results, the general strategies for fusicoccanes involve breaking down the 5-8-5 core nih.govchemrxiv.org.

Challenges in the Synthesis of Complex Polyoxygenated Diterpenoids

The synthesis of polyoxygenated diterpenoids, including fusicoccanes, is fraught with challenges. These include:

Stereochemical Control: The presence of multiple stereocenters necessitates highly stereoselective reactions to establish the correct three-dimensional arrangement of atoms researchgate.netqueensu.caresearchgate.netrsc.org.

Ring Construction: Forming the characteristic strained ring systems, such as the 5-8-5 tricyclic core of fusicoccanes, requires specialized cyclization methodologies researchgate.netresearchgate.netnih.govescholarship.org.

Functional Group Compatibility: The numerous oxygen functionalities (hydroxyl groups, carbonyls, ethers) require careful management of protecting groups and selective transformations to avoid unwanted side reactions researchgate.netqueensu.carsc.org.

Late-Stage Functionalization: Introducing oxygen atoms at specific positions late in the synthesis, particularly through C-H oxidation, can be challenging but is often crucial for accessing diverse natural product analogues researchgate.netchemrxiv.orgqueensu.carsc.org.

Asymmetric Synthesis and Stereochemical Control

Achieving the precise stereochemistry of this compound requires sophisticated asymmetric synthesis techniques.

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to control the stereochemical outcome of a reaction wikipedia.orguwindsor.cayork.ac.uk. After the desired stereocenter is formed, the auxiliary is removed and can often be recovered. While specific applications of chiral auxiliaries for this compound synthesis are not explicitly detailed in the provided literature, this methodology is a cornerstone of asymmetric synthesis for complex natural products. Common chiral auxiliaries include oxazolidinones, sultams, and pseudoephedrine derivatives, which have been successfully employed in controlling stereochemistry during alkylations, aldol (B89426) reactions, and other bond-forming processes wikipedia.orguwindsor.canih.gov. The principles behind these methods are directly applicable to building the chiral centers within the fusicoccane skeleton.

Organocatalysis and Metal-Catalyzed Asymmetric Reactions

Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or transition metal complexes with chiral ligands, offers powerful and efficient routes to enantiomerically pure compounds beilstein-journals.orgresearchgate.netmdpi.comrsc.org.

Organocatalysis: This field has seen rapid growth, providing metal-free alternatives for a wide range of transformations, including asymmetric aldol reactions, Michael additions, and cycloadditions beilstein-journals.orgresearchgate.net. Organocatalysts, often derived from amino acids or other chiral organic scaffolds, can effectively control stereochemistry by activating substrates or reagents through non-covalent interactions.

Metal-Catalyzed Asymmetric Reactions: Transition metals (e.g., palladium, rhodium, ruthenium) complexed with chiral ligands are widely used to promote enantioselective bond formations, such as cross-coupling reactions, hydrogenations, and cycloadditions researchgate.netacs.orgresearchgate.netmdpi.com. For instance, Rh-catalyzed [5+2+1] cycloadditions have been instrumental in constructing the 5/8/5 tricyclic skeleton of fusicoccane diterpenoids researchgate.net. Metal-catalyzed C-H functionalization strategies are also emerging as powerful tools for late-stage diversification and stereoselective oxidation researchgate.netchemrxiv.orgqueensu.carsc.org.

Compound List

this compound

Fusicoccins

Cotylenins

Brassicicenes

Ophiobolins

Fusicoauritone

Kalmanol

Heilonine

Hypoestin A

Albolic acid

Ceroplastol II

Majusanic acid D

Angustanoic acid E

Sculponeatin N

Maoecrystal V

Maoecrystal ZG

Variecolin

Pericolactines A–C

Trichocitrin 80

Cycloaraneosene

Hydroxycycloaraneosene

Stemarene

Betaerene

Ligantrol

Shikoccin

Epoxydictymene

Fredericamycin A

Nothapodytine B

Topopyrones B and D

Cytovaricin

Limonene

Zoapatanol

Montanol

Mirandamycin

Pericochlorosin B

Pericosine A and B

Peribysins A–J

Macrosphelides A, C, E, F, G, H, L

Diastereoselective and Enantioselective Methodologies

The intricate structure of this compound presents a significant challenge for chemists, necessitating the development of sophisticated synthetic strategies that control stereochemistry with high precision. Several approaches have been explored to achieve stereoselective synthesis of this compound and its related compounds.

Diastereoselective vinylalumination has also been investigated for the synthesis of pericosine A, B, and C, where the vinylalumination of α-substituted aldehydes yielded both anti- and syn-adducts with moderate diastereoselectivity. The diastereomeric ratio could be influenced by reaction conditions researchgate.net. Furthermore, asymmetric total synthesis strategies have employed reactions like the Grubbs ring closing metathesis, Morita-Baylis-Hillman (MBH) reaction, and Luche reduction to construct complex stereocenters researchgate.net.

Molecular and Cellular Mechanisms of Biological Activity

Cytotoxic Activity and Anti-proliferative Mechanisms

Periconicin B demonstrates significant efficacy in inhibiting the viability and proliferation of cancer cells in in vitro models. This activity is a key area of focus for understanding its potential as an anti-cancer agent.

This compound has been shown to effectively reduce the viability of several cancer cell lines. Notably, studies have reported its potent cytotoxic activity against human cervix carcinoma (HeLa) and Chinese hamster ovary (CHO) cell lines. In these models, this compound exhibited an IC50 value of 8.0 μM mdpi.comscispace.comresearchgate.net. This potency is comparable to that of the established anti-cancer drug Cisplatin, which demonstrated an IC50 value of 5.0 μM in similar assays mdpi.com. These findings underscore this compound's capacity to inhibit cancer cell growth in a dose-dependent manner.

Table 1: Cytotoxic Activity of this compound in In Vitro Cancer Cell Models

Cell LineIC50 Value (μM)Reference(s)
HeLa8.0 mdpi.comscispace.comresearchgate.net
CHO8.0 mdpi.comscispace.comresearchgate.net

While this compound's cytotoxic effects are well-documented, the specific molecular events and signaling pathways it triggers to induce apoptosis are subjects of ongoing investigation. Current research suggests that its mechanism may involve complex interactions within cellular death pathways.

The extrinsic pathway of apoptosis is initiated by external signals binding to death receptors on the cell surface, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNFα) researchgate.net. While general discussions regarding the potential involvement of extrinsic mechanisms (including activation of tumor necrosis factor) in this compound's apoptotic activity have been noted, specific experimental data directly linking this compound to the activation of death receptors or their downstream signaling components (e.g., FADD) are limited in the current literature mdpi.com.

The intrinsic pathway, also known as the mitochondrial pathway, is triggered by intracellular stress signals that lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c researchgate.net. Studies have indicated that this compound's mechanism of action may involve intrinsic pathways, potentially including the release of mitochondria-dependent cytochrome c mdpi.com. However, detailed findings elaborating on how this compound specifically induces mitochondrial outer membrane permeabilization or the subsequent cascade of events are not yet extensively detailed.

Caspases are a family of cysteine proteases that play a central role in executing apoptosis. Their activation can be triggered by both intrinsic and extrinsic pathways researchgate.net. Research has suggested that caspase activation is a potential component of this compound's apoptotic mechanism mdpi.com. The Bcl-2 protein family, which includes both pro-apoptotic and anti-apoptotic members, is a critical regulator of the intrinsic pathway by controlling mitochondrial membrane permeabilization nih.gov. While the general importance of caspase activation and the modulation of Bcl-2 family proteins in apoptosis is recognized, specific experimental evidence detailing this compound's direct interactions with these key apoptotic regulators is still emerging mdpi.comgenome.jp.

Alternative pathways, such as the perforin (B1180081)/granzyme pathway, are utilized by cytotoxic immune cells to induce apoptosis in target cells creative-diagnostics.comcolumbia.edu. This pathway involves the release of perforin and granzymes, which facilitate the entry of granzymes into target cells to trigger caspase activation researchgate.netnih.gov. Currently, there is no specific scientific literature directly implicating the perforin/granzyme pathway in the mechanism of action of this compound.

Compound List:

this compound

Cell Cycle Modulation and Arrest Mechanisms

Studies have indicated that periconicins, including this compound, can influence cell cycle progression. Although specific data detailing this compound's direct impact on cell cycle arrest mechanisms is limited in the provided search results, related compounds and broader studies on diterpenes suggest potential interference with cell division processes. Further research is required to elucidate the specific phases of the cell cycle that this compound might modulate or arrest.

Interplay with Cellular Signaling Pathways (e.g., AMPK-mTOR)

Information regarding this compound's direct interaction with specific cellular signaling pathways, such as the AMPK-mTOR pathway, is not extensively detailed in the current search results. However, the AMPK-mTOR pathway is a central regulator of cellular metabolism, growth, and survival, and disruptions in this pathway are often linked to various cellular responses, including cell cycle modulation and apoptosis. Future research may explore whether this compound exerts its cellular effects through modulation of these critical signaling cascades.

Antimicrobial Activity and Modes of Action

This compound demonstrates notable antimicrobial properties, though generally less potent than its counterpart, periconicin A.

Antibacterial Efficacy Against Bacterial Strains

This compound has been evaluated for its antibacterial efficacy against several bacterial strains. Studies indicate that this compound exhibits antibacterial activity, although periconicin A is generally reported to be more potent against strains such as Bacillus subtilis, Klebsiella pneumoniae, and Proteus vulgaris frontiersin.orgresearchgate.netmdpi.com. For instance, periconicin A showed significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) range of 3.12–12.5 µg/mL, whereas this compound had an MIC range of 25–50 µg/mL against certain bacteria mdpi.com.

Antifungal Properties (Comparison with Periconicin A)

In terms of antifungal activity, this compound also shows effects, but again, periconicin A is consistently reported as being more potent frontiersin.orgresearchgate.netmdpi.comjmb.or.krresearchgate.net. Periconicin A demonstrated potent inhibitory activity against human mycoses pathogens like Candida albicans, Trichophyton mentagrophytes, and T. rubrum, with MICs in the range of 3.12-6.25 µg/mL researchgate.netjmb.or.kr. While specific MIC values for this compound against these fungi are not detailed in the provided snippets, the comparison suggests a lower efficacy compared to periconicin A researchgate.netjmb.or.kr. This compound has also shown weak activity against phytopathogenic fungi such as Cladosporium sphaerospermum and C. cladosporioides science.gov.

Potential Targets of Antimicrobial Action

The precise molecular targets of this compound's antimicrobial action have not been explicitly defined in the provided information. However, its classification as a diterpene suggests potential interactions with cellular membranes or essential metabolic enzymes. The observation that periconicins are more potent growth inhibitors towards plants than towards phytopathogenic fungi, with a greater effect on root elongation than hypocotyl elongation, suggests that these compounds may have multiple target sites jmb.or.kr.

Plant Growth Regulatory Activity and Phytomodulatory Effects

This compound, along with periconicin A, exhibits plant growth regulatory properties. Studies have shown that periconicins can inhibit the hypocotyl elongation and root growth of plants such as Brassica campestris and Raphanus sativus researchgate.netjmb.or.krresearchgate.net. However, at very low concentrations (below 1 µg/mL), both periconicin A and B have been observed to accelerate root growth, promoting it by 110-135% researchgate.netjmb.or.krresearchgate.net. This dual effect, with inhibition at higher concentrations and stimulation at lower ones, highlights a complex phytomodulatory activity. The presence of a methyl group in the cyclopentane (B165970) ring of periconicins is suggested to play a significant role in their plant and fungal growth inhibitory activities jmb.or.kr.

Influence on Hypocotyl Elongation and Root Growth

Studies have demonstrated that this compound can modulate plant growth parameters. For instance, experiments with Brassica campestris L. and Raphanus sativus L. have shown that periconicins, including this compound, can inhibit hypocotyl elongation and root growth jmb.or.krjmb.or.krresearchgate.net. However, at very low concentrations, a contrasting effect has been observed.

Table 1: Effects of this compound on Plant Growth Parameters

Plant SpeciesConcentrationHypocotyl Elongation EffectRoot Growth EffectReference
Brassica campestris< 1 µg/mLNot specifiedAccelerated (110-135%) jmb.or.krjmb.or.krresearchgate.net
Brassica campestris25 µg/mLInhibited (64%)Inhibited (95%) jmb.or.kr
Raphanus sativus< 1 µg/mLNot specifiedAccelerated (110-135%) jmb.or.krjmb.or.krresearchgate.net
Raphanus sativus25 µg/mLInhibited (similar to B. campestris)Inhibited (similar to B. campestris) jmb.or.kr

Note: Specific data for this compound alone at concentrations below 1 µg/mL is presented as a general effect of periconicins in the cited studies.

Concentration-Dependent Dual Effects (Inhibition vs. Acceleration)

A key characteristic of this compound's biological activity is its concentration-dependent dual effect on plant growth. While higher concentrations generally lead to inhibition, lower concentrations can promote growth. Specifically, at concentrations below 1 µg/mL, both periconicin A and B have been observed to accelerate root growth by 110-135% jmb.or.krjmb.or.krresearchgate.net. Conversely, at higher concentrations, such as 25 µg/mL, periconicins significantly inhibit both hypocotyl elongation and root growth in species like Brassica campestris and Raphanus sativus jmb.or.kr. This suggests a threshold effect where the compound's impact shifts from stimulatory to inhibitory depending on the cellular exposure level.

Mechanistic Insights into Plant Hormone Mimicry (e.g., Fusicoccin-like activity)

Periconicins, including this compound, share the same carbon skeleton as fusicoccins researchgate.netmdpi.comnih.gov. Fusicoccins are well-known plant growth regulators that mimic the action of hormones like auxins and gibberellins, primarily by activating the plasma membrane H+-ATPase researchgate.netmdpi.com. This activation leads to the acidification of the apoplast, which in turn promotes cell wall loosening by activating expansin enzymes. The subsequent increase in turgor pressure drives cell expansion and growth researchgate.netmdpi.com.

While direct evidence for this compound's specific interaction with H+-ATPases is still being elucidated, its structural similarity to fusicoccins strongly suggests a comparable mechanism of action researchgate.netmdpi.comnih.gov. This fusicoccin-like activity could explain the observed promotion of root growth at low concentrations. At higher concentrations, the sustained or excessive activation of these cellular processes, or potential off-target effects, may lead to the observed inhibition of hypocotyl and root elongation, indicating a transition from a growth-promoting signal to a phytotoxic effect jmb.or.krjmb.or.kr.

Structure Activity Relationship Sar Studies

Identification of Key Structural Motifs for Biological Activity

Periconicin B belongs to the fusicoccane class of diterpenes, which are characterized by a unique 5-8-5 tricyclic carbon skeleton known as dicyclopenta[a,d]cyclooctane. mdpi.com This core ring system is the fundamental structural motif required for the biological activity observed in this class of compounds. The integrity of this tricyclic framework is considered essential for interaction with biological targets.

Within this core structure, specific motifs contribute to the molecule's activity. Research comparing periconicin A and B suggests that the arrangement and substitution on the cyclopentane (B165970) rings are important. researchgate.net One study has indicated that a methyl group located on one of the cyclopentane rings may play a significant role in the observed antifungal and plant growth inhibitory activities of the periconicins. researchgate.net

Role of Specific Functional Groups and Stereochemistry

The primary determinant of the difference in biological activity between periconicin A and this compound is the presence of an additional functional group. Periconicin A has a molecular formula of C₂₀H₂₈O₃, while this compound's formula is C₂₀H₂₈O₄. bohrium.com This difference corresponds to an extra hydroxyl (-OH) group in this compound.

Stereochemistry, the three-dimensional arrangement of atoms, is also a critical factor in the biological activity of natural products. nih.govresearchgate.net The periconicins possess a distinct relative stereochemistry that differentiates them from other related fusicoccane diterpenes. bohrium.com While the specific influence of each chiral center in this compound has not been detailed, the unique spatial arrangement of its substituents is considered integral to its activity. Generally, even small changes in stereochemistry can lead to significant differences in how a molecule binds to its biological target. nih.gov

CompoundMolecular FormulaAntibacterial Activity (MIC)
Periconicin AC₂₀H₂₈O₃3.12 - 12.5 µg/mL
This compoundC₂₀H₂₈O₄25 - 50 µg/mL

Computational Approaches in SAR Analysis (e.g., Pharmacophore Modeling, Molecular Docking)

While specific computational studies on this compound are not extensively documented in the reviewed literature, computational methods are powerful tools in modern SAR analysis.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of steric and electronic features (the pharmacophore) that are necessary for a molecule to interact with a specific biological target. babrone.edu.in For a series of compounds like the periconicins, a pharmacophore model could be generated based on the structure of the most active compound, periconicin A. nih.gov This model would define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings and their spatial relationships. By mapping this compound onto this model, researchers could visualize how the additional hydroxyl group might interfere with the optimal arrangement of features, thus explaining its reduced activity.

Molecular Docking: This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ias.ac.inbiointerfaceresearch.com If the specific protein target of this compound were known, molecular docking could be used to simulate its binding into the active site of the protein. nih.gov Such simulations could reveal detailed information about the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. By comparing the docking scores and binding modes of periconicin A and this compound, researchers could quantitatively estimate the effect of the additional hydroxyl group. mdpi.com For example, the hydroxyl group in this compound might introduce a steric clash or an unfavorable electrostatic interaction within the binding pocket, leading to a lower binding affinity and, consequently, reduced biological activity.

These computational approaches provide valuable insights that can guide the synthesis of new, more potent analogues, although their specific application to this compound remains an area for future research.

Future Directions and Research Challenges

Advancements in Biosynthetic Pathway Elucidation and Genetic Engineering

A fundamental area of future research lies in the complete elucidation of the biosynthetic pathway of periconicin B. While it is understood that fusicoccane diterpenoids like this compound originate from geranylgeranyl pyrophosphate (GGPP), the specific enzymatic steps and the corresponding genes involved in the biosynthesis of this compound remain to be identified. nih.gov The identification and characterization of the biosynthetic gene cluster (BGC) responsible for this compound production in Periconia species is a critical first step. Modern genomic and bioinformatic tools, such as genome mining and comparative genomics, can be employed to identify putative BGCs. nih.gov Techniques like gene disruption and heterologous expression can then be used to functionally characterize the genes within the identified cluster and delineate the precise biosynthetic route. mdpi.com

Once the biosynthetic pathway is understood, genetic engineering strategies can be developed to enhance the production of this compound. Overexpression of key biosynthetic genes or transcription factors that regulate the BGC could lead to increased yields. nih.gov Furthermore, genetic manipulation of the producing fungus, Periconia sp., could be explored to optimize the metabolic flux towards this compound biosynthesis. This could involve the knockout of competing metabolic pathways or the introduction of precursor-enhancing genes. nih.gov The application of CRISPR/Cas9 technology offers a powerful tool for precise genome editing in fungi and could be instrumental in these efforts. mdpi.com

Development of Novel Synthetic Strategies for Complex this compound Analogs

The development of efficient and versatile synthetic strategies is crucial for accessing larger quantities of this compound and for the creation of novel analogs with potentially improved biological activities. While the total synthesis of some complex fusicoccane diterpenoids has been achieved, these routes are often lengthy and not amenable to large-scale production. researchgate.net Future research should focus on developing more concise and scalable total syntheses of the this compound core structure.

A particularly promising approach is the use of chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis. nih.govfrontiersin.orgresearchgate.net This strategy could be employed to construct the complex carbocyclic skeleton of this compound and to introduce specific functional groups with high stereoselectivity. The discovery and engineering of enzymes, such as cytochrome P450 monooxygenases and diterpene synthases, that are involved in fusicoccane biosynthesis will be key to the success of this approach. nih.gov The development of modular synthetic routes would also be highly valuable, allowing for the late-stage diversification of the this compound scaffold to generate a library of analogs for structure-activity relationship (SAR) studies. researchgate.net

Comprehensive Elucidation of Molecular Mechanisms of Action

While this compound has been shown to possess antibacterial activity, its precise molecular mechanism of action is not yet fully understood. researchgate.netbohrium.com Future research should aim to identify the specific cellular targets of this compound in bacteria. Transcriptomic and proteomic studies of bacteria treated with this compound could reveal changes in gene and protein expression, providing clues about the pathways affected by the compound. frontiersin.org

Further investigations could involve screening for resistant mutants to identify the target protein or pathway. Additionally, biophysical techniques could be used to study the interaction of this compound with its putative target(s). A detailed understanding of the molecular mechanism of action is essential for the rational design of more potent and selective analogs and for predicting potential mechanisms of resistance. Given that other diterpenoids have been shown to disrupt bacterial cell membranes and metabolic pathways, these could be initial areas of investigation for this compound. frontiersin.orgmdpi.com

Exploration of New Producing Organisms and Environmental Factors

This compound has been isolated from endophytic Periconia species found in association with different host plants, such as Taxus cuspidata and Xylopia aromatica. mdpi.comnih.gov A promising avenue for future research is the exploration of a wider range of host plants and environments to discover new fungal strains that produce this compound, potentially in higher yields. Endophytic fungi from medicinal plants, in particular, are a rich source of bioactive secondary metabolites and warrant further investigation. frontiersin.orgresearchgate.net

Furthermore, the influence of environmental and culture conditions on the production of this compound by Periconia sp. is an area that requires systematic study. The optimization of fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration can significantly impact the yield of secondary metabolites. nih.govfrontiersin.org The "one strain, many compounds" (OSMAC) approach, which involves systematically altering culture conditions to induce the production of different metabolites, could also be employed to potentially enhance this compound production or discover novel related compounds. researchgate.net Epigenetic modifiers could also be used to activate silent biosynthetic gene clusters and potentially increase the production of this compound. frontiersin.org

Addressing Challenges in Natural Product Supply and Scalability

A major hurdle in the development of natural products as therapeutic agents is ensuring a stable and scalable supply. The production of this compound through the fermentation of Periconia sp. may face challenges such as low yields, slow fungal growth, and batch-to-batch variability. Future research must focus on developing robust and scalable fermentation processes. This includes the optimization of bioreactor conditions and the development of high-yielding fungal strains through genetic engineering, as discussed earlier.

Alternative production platforms, such as heterologous expression of the this compound biosynthetic gene cluster in a more tractable microbial host like Aspergillus oryzae or Saccharomyces cerevisiae, could also be explored. researchgate.net This approach could offer advantages in terms of faster growth, higher yields, and more controlled production. However, the successful heterologous production of complex natural products often requires significant metabolic engineering of the host organism. Addressing these supply and scalability challenges will be critical for the translation of this compound from a laboratory curiosity to a viable therapeutic candidate. The structural complexity of diterpenoids and their often-limited availability from natural sources are recognized challenges in the broader field of natural product research. nih.govnih.gov

Q & A

Q. How can researchers confirm the stereochemical configuration of periconicin B?

  • Methodological Answer: The stereochemical configuration of this compound (C₂₀H₂₈O₄) can be determined using:
  • Nuclear Magnetic Resonance (NMR): Analyze coupling constants and NOE effects to resolve stereocenters .
  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction data .
  • Comparative Analysis: Compare experimental optical rotation values with literature data for known stereoisomers .
    Critical Data Table:
PropertyValueSource
Molecular FormulaC₂₀H₂₈O₄
Stereocenters5 defined stereocenters
CAS Registry Number666733-51-3

Q. What experimental protocols are recommended for synthesizing this compound in vitro?

  • Methodological Answer:
  • Step 1: Optimize reaction conditions (solvent, temperature, catalysts) based on the compound’s sensitivity to oxidation (evident from its aldehyde group) .
  • Step 2: Use chiral auxiliaries or asymmetric catalysis to replicate its 5 stereocenters .
  • Step 3: Validate purity via HPLC (≥95% purity) and characterize intermediates using LC-MS and IR spectroscopy .

Q. How can this compound be reliably detected and quantified in complex biological matrices?

  • Methodological Answer:
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use multiple reaction monitoring (MRM) for specificity .
  • Sample Preparation: Employ solid-phase extraction (SPE) to isolate this compound from lipids/proteins .
  • Calibration Curves: Validate linearity (R² > 0.99) across physiological concentration ranges (e.g., 1–1000 ng/mL) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer:
  • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .
  • Cytotoxicity: Screen against human cell lines (e.g., HEK293) via MTT assay, reporting IC₅₀ values with 95% confidence intervals .
  • Enzyme Inhibition: Test against target enzymes (e.g., kinases) using fluorescence-based assays .

Advanced Research Questions

Q. How to design a PICOT-compliant study investigating this compound’s mechanism of action?

  • Methodological Answer: Apply the PICOT framework :
  • Population (P): Cancer cell lines (e.g., MCF-7) with specific genetic profiles.
  • Intervention (I): this compound at varying concentrations (dose-response).
  • Comparison (C): Untreated cells or cells treated with a known inhibitor (e.g., doxorubicin).
  • Outcome (O): Apoptosis markers (e.g., caspase-3 activation) quantified via flow cytometry.
  • Time (T): 24–72-hour exposure periods.
    FINER Criteria: Ensure feasibility (lab resources), novelty (unexplored targets), and relevance (cancer therapeutic potential) .

Q. How to resolve contradictory findings in this compound’s bioactivity across studies?

  • Methodological Answer:
  • Meta-Analysis: Pool data from independent studies, adjusting for variables (e.g., cell line heterogeneity, assay conditions) .
  • Dose-Response Replication: Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) to minimize inter-lab variability .
  • Mechanistic Profiling: Use transcriptomics (RNA-seq) to identify context-dependent pathways affected by this compound .

Q. What in vivo study design principles ensure ethical and reproducible testing of this compound?

  • Methodological Answer:
  • Animal Models: Select species with metabolic similarities to humans (e.g., murine models for pharmacokinetics) .
  • Dosing Regimens: Calculate doses using allometric scaling from in vitro IC₅₀ values, adhering to NIH guidelines for humane endpoints .
  • Outcome Measures: Include survival rates, tumor volume reduction, and histopathological analysis .

Q. How to analyze structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer:
  • Synthetic Modifications: Introduce functional groups (e.g., methyl, hydroxyl) at positions 2 and 7 .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
  • Bioassay Correlation: Compare IC₅₀ values of derivatives against parent compound using ANOVA with post-hoc tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.